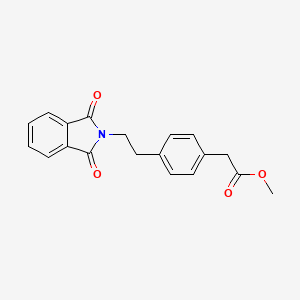
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound often involve the use of robust techniques such as transition-metal-catalyzed reactions and organocatalytic methods. These methods offer high yields and efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and carbonyl groups, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in the development of photochromic materials and polymer additives .
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and ability to bind to biological molecules. This binding can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate can be compared with other similar compounds such as indole derivatives and other N-isoindoline-1,3-diones. These compounds share similar structural features and reactivity but may differ in their specific applications and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
List of Similar Compounds:- Indole derivatives
- N-isoindoline-1,3-diones
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Amlodipine impurity A
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]acetate |
InChI |
InChI=1S/C19H17NO4/c1-24-17(21)12-14-8-6-13(7-9-14)10-11-20-18(22)15-4-2-3-5-16(15)19(20)23/h2-9H,10-12H2,1H3 |
InChI Key |
CXDGGVPIIKMENR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















